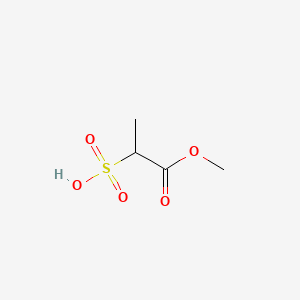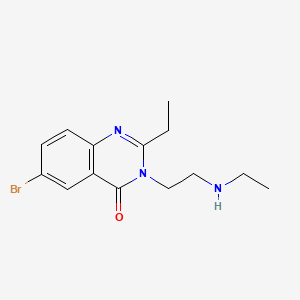
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and an ethylaminoethyl group at the 3rd position of the quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-ethylquinazolin-4(3H)-one and 2-(ethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as triethylamine.
Reaction Steps: The reaction proceeds through nucleophilic substitution, where the ethylaminoethyl group is introduced at the 3rd position of the quinazolinone core. The reaction mixture is typically heated to a specific temperature, ranging from 60°C to 100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and pathways.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-methyl-2-ethyl-3-(2-(ethylamino)ethyl)-
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity. The ethylaminoethyl group at the 3rd position also contributes to its distinct pharmacological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
77300-98-2 |
|---|---|
Fórmula molecular |
C14H18BrN3O |
Peso molecular |
324.22 g/mol |
Nombre IUPAC |
6-bromo-2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clave InChI |
XNOJIAMOYDKOFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)


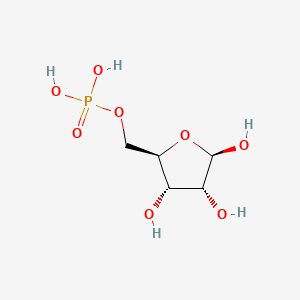
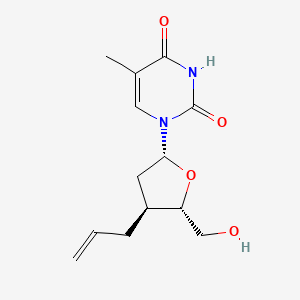
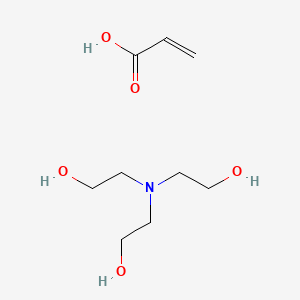
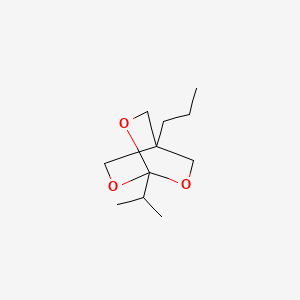


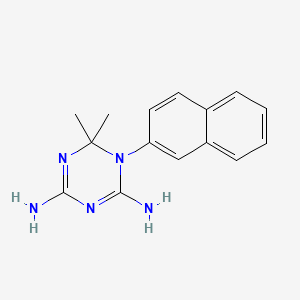
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
